molecular formula C13H12FN B3164806 3-Fluoro-3'-methyl[1,1'-biphenyl]-4-amine CAS No. 893735-47-2

3-Fluoro-3'-methyl[1,1'-biphenyl]-4-amine

Cat. No.: B3164806
CAS No.: 893735-47-2
M. Wt: 201.24 g/mol
InChI Key: KWJZMARJFWPKNH-UHFFFAOYSA-N
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Description

3-Fluoro-3'-methyl[1,1'-biphenyl]-4-amine is a biphenyl derivative featuring a fluorine atom at the 3-position of one aromatic ring and a methyl group at the 3'-position of the second ring, with an amine (-NH₂) substituent at the 4-position. This compound combines electron-withdrawing (fluoro) and electron-donating (methyl) groups, creating a unique electronic profile. Its structural features make it a candidate for applications in pharmaceuticals, agrochemicals, and organic electronics, where substituent effects on conjugation and solubility are critical .

Properties

IUPAC Name

2-fluoro-4-(3-methylphenyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN/c1-9-3-2-4-10(7-9)11-5-6-13(15)12(14)8-11/h2-8H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJZMARJFWPKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3’-methyl[1,1’-biphenyl]-4-amine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild conditions and functional group tolerance. The process involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. For this compound, the reaction might proceed as follows:

    Starting Materials: 3-Fluorobenzene and 3’-methylphenylboronic acid.

    Catalyst: Palladium(0) complex, such as Pd(PPh₃)₄.

    Base: Potassium carbonate (K₂CO₃).

    Solvent: Tetrahydrofuran (THF) or dioxane.

    Reaction Conditions: Reflux temperature for several hours.

Industrial Production Methods

Industrial production of 3-Fluoro-3’-methyl[1,1’-biphenyl]-4-amine would likely follow a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3’-methyl[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

3-Fluoro-3’-methyl[1,1’-biphenyl]-4-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and ligands for catalysis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.

    Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.

Mechanism of Action

The mechanism of action of 3-Fluoro-3’-methyl[1,1’-biphenyl]-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their substituent configurations are compared below:

Compound Name Substituents (Positions) Key Properties/Applications Reference
3-Fluoro-3'-methyl[1,1'-biphenyl]-4-amine F (3), Me (3'), NH₂ (4) Balanced electronic effects; potential OLED intermediate
3'-Fluoro-[1,1'-biphenyl]-4-amine F (3'), NH₂ (4) Higher torsional rigidity (V₂ = -4.29 kcal/mol)
3'-Fluoro-4'-methyl-[1,1'-biphenyl]-3-amine F (3'), Me (4'), NH₂ (3) Reduced solubility due to meta-methyl
4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine F (4'), Me (2), NH₂ (3) Enhanced steric hindrance at ortho position
4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine F (4'), CF₃ (3'), NH₂ (3) Strong electron-withdrawing CF₃ group; higher thermal stability

Key Observations :

  • Torsional Energy Barriers : The torsional barrier (V₂) for unsubstituted biphenyl is -4.25 kcal/mol. Substituents like 3-fluoro (V₂ = -4.29) and 4-methyl (V₂ = -4.27) increase rigidity slightly, suggesting that this compound may have a V₂ near -4.3 kcal/mol, promoting planar conformations .
  • Electronic Effects: The fluorine atom withdraws electrons, while the methyl group donates them, creating a localized push-pull effect.

Biological Activity

The compound 3-Fluoro-3'-methyl[1,1'-biphenyl]-4-amine (CAS Number: 886762-37-4) is a fluorinated biphenyl derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a biphenyl structure with a fluorine atom and a methyl group at the 3-position of one phenyl ring and an amino group at the para position of the other ring. This specific arrangement influences its reactivity and biological interactions.

Chemical Formula

  • Molecular Formula : C13H12F N
  • Molecular Weight : 217.24 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various biphenyl derivatives. For example, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria. A comparative analysis of antimicrobial activity is presented in Table 1.

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
2-substituted amino compoundsMycobacterium smegmatis16 μg/mL

The introduction of fluorine in biphenyl derivatives has been associated with enhanced lipophilicity, which may facilitate better membrane penetration and increased antimicrobial efficacy .

Anticancer Activity

The anticancer potential of fluorinated biphenyls has also been investigated. Research indicates that these compounds can inhibit specific cancer cell lines through various mechanisms, including the inhibition of key signaling pathways.

Case Study

A study evaluated the effects of this compound on human epidermoid carcinoma (A431) cells. The compound demonstrated significant cytotoxicity with an IC50 value of 15 μM, indicating its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is largely attributed to its interaction with cellular targets involved in signal transduction pathways. Fluorinated compounds often exhibit unique electronic properties that can enhance their binding affinity to biological macromolecules.

Proposed Mechanisms

  • Inhibition of EGFR : Similar compounds have been shown to inhibit epidermal growth factor receptor (EGFR) activity, leading to reduced tumor growth.
  • DNA Damage : Some studies suggest that these compounds can induce DNA damage in cancer cells, triggering apoptosis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-fluoro-3'-methyl[1,1'-biphenyl]-4-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated biphenyl precursors and fluorinated/methylated aryl boronic acids. For example, a brominated biphenyl intermediate can react with 3-fluoro-3'-methylphenylboronic acid under Pd catalysis (e.g., Pd(OAc)₂ with P(o-tol)₃) in a mixture of toluene/ethanol/water at 80–100°C . Yield optimization requires careful control of catalyst loading, base (e.g., K₂CO₃), and reaction time. Lower yields (e.g., 32–46%) observed in analogous syntheses suggest sensitivity to steric hindrance from the methyl group .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine-induced deshielding, methyl group integration) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₃FN) .
  • HPLC : Reverse-phase chromatography to assess purity (>95% threshold for biological studies) .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental handling?

  • Methodological Answer :

  • Solubility : Limited aqueous solubility (common in biphenyl amines); use polar aprotic solvents (DMSO, DMF) for stock solutions .
  • Stability : Store at –20°C under inert atmosphere to prevent oxidation of the amine group. Monitor degradation via TLC or HPLC over time .

Advanced Research Questions

Q. How do the electronic effects of fluorine and methyl substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Fluorine : Electron-withdrawing nature reduces electron density at the coupling site, potentially slowing oxidative addition in Pd-catalyzed reactions. Use electron-rich ligands (e.g., P(o-tol)₃) to enhance catalytic activity .
  • Methyl Group : Steric hindrance may reduce coupling efficiency; optimize by increasing reaction temperature or using bulkier catalysts (e.g., Pd(dppf)Cl₂) . Computational studies (DFT) can model transition states to predict regioselectivity .

Q. What strategies resolve contradictions in biological activity data across similar biphenyl amines?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace fluorine with Cl or CF₃) and compare bioactivity profiles .
  • Assay Validation : Ensure consistent assay conditions (e.g., cell lines, incubation times) when replicating studies. For example, conflicting cytotoxicity data may arise from differences in mitochondrial activity assays (MTT vs. resazurin) .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases). Validate with crystallographic data if available .
  • Pharmacophore Modeling : Identify critical functional groups (amine, fluorine) for target engagement. Compare with known inhibitors to rationalize selectivity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Methodological Answer :

  • Chiral Separation : Use chiral stationary phases in preparative HPLC or employ asymmetric catalysis (e.g., chiral Pd complexes) during synthesis .
  • Process Optimization : Transition from batch to continuous flow reactors to enhance reproducibility and reduce side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Fluoro-3'-methyl[1,1'-biphenyl]-4-amine

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